molecular formula C8H5NO3S B040738 Benzoic acid,2-hydroxy-5-isothiocyanato-(9ci) CAS No. 116569-31-4

Benzoic acid,2-hydroxy-5-isothiocyanato-(9ci)

Cat. No.: B040738
CAS No.: 116569-31-4
M. Wt: 195.2 g/mol
InChI Key: FXIXLMKSTCAARZ-UHFFFAOYSA-N
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Description

5-Isothiocyanatosalicylic acid is a chemical compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. 5-Isothiocyanatosalicylic acid is derived from salicylic acid, a well-known compound used in various medicinal and industrial applications. The addition of the isothiocyanate group to the salicylic acid structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatosalicylic acid typically involves the thiocarbamoylation of 5-aminosalicylic acid. This process can be carried out using tetramethylthiuram disulfide (TMTD) as a thiocarbamoylating agent. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of 5-Isothiocyanatosalicylic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of non-toxic reagents and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Isothiocyanatosalicylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.

    Hydrolysis: The isothiocyanate group can be hydrolyzed to form amines and thioureas.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

    Catalysts: Bases such as triethylamine (TEA) and pyridine.

Major Products Formed:

    Thioureas: Formed by the reaction with amines.

    Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

5-Isothiocyanatosalicylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isothiocyanatosalicylic acid involves its interaction with biological molecules through the isothiocyanate group. This group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. The compound can inhibit the activity of specific enzymes by modifying their active sites, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Used in amino acid sequencing and has similar reactivity.

    Allyl Isothiocyanate: Found in mustard oil and has antimicrobial properties.

    Benzyl Isothiocyanate: Known for its anticancer properties.

Uniqueness: 5-Isothiocyanatosalicylic acid is unique due to the presence of both the salicylic acid moiety and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

116569-31-4

Molecular Formula

C8H5NO3S

Molecular Weight

195.2 g/mol

IUPAC Name

2-hydroxy-5-isothiocyanatobenzoic acid

InChI

InChI=1S/C8H5NO3S/c10-7-2-1-5(9-4-13)3-6(7)8(11)12/h1-3,10H,(H,11,12)

InChI Key

FXIXLMKSTCAARZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=S)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(=O)O)O

Synonyms

Benzoic acid, 2-hydroxy-5-isothiocyanato- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 5-amino-2-hydroxybenzoic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 17 hours. The obtained reaction mixture was dropwise added to a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further 2.5 hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (6 mL) and water (1 mL) were added, and the organic layer was concentrated under reduced pressure to dryness to obtain 5-isothiocyanato-2-hydroxybenzoic acid as a gray solid (0.29 g, yield: 100%, HPLC purity: 97%, HPLC retention time: 4.3 min). LC-MS ES-194 (retention time: 4.4 min, condition 1).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

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